3-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
CAS No.:
Cat. No.: VC16297307
Molecular Formula: C17H15F3N4OS
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15F3N4OS |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C17H15F3N4OS/c1-25-14-7-5-12(6-8-14)15-22-23-16(24(15)21)26-10-11-3-2-4-13(9-11)17(18,19)20/h2-9H,10,21H2,1H3 |
| Standard InChI Key | SELZSIGYPXOXIH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine, reflects its intricate structure. The 1,2,4-triazole ring serves as the central scaffold, with substitutions at the 3- and 5-positions:
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Position 3: A 4-methoxyphenyl group () introduces electron-donating effects via the methoxy substituent.
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Position 5: A benzyl sulfanyl group () linked to a 3-trifluoromethylphenyl ring () adds hydrophobicity and electron-withdrawing character.
The molecular formula () and weight (380.4 g/mol) were confirmed through high-resolution mass spectrometry.
Spectroscopic and Computational Data
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InChI Key: SELZSIGYPXOXIH-UHFFFAOYSA-N.
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SMILES: COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F.
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LogP: Predicted at 3.8 ± 0.5 (PubChem), indicating moderate lipophilicity suitable for membrane penetration .
Table 1: Comparative Physicochemical Properties of Triazole Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| Target Compound | C17H15F3N4OS | 380.4 | 3.8 |
| 3-Phenyl Analog | C16H13F3N4S | 350.4 | 3.2 |
| 5-Benzyl-4-Methyl Derivative | C19H18ClF3N4OS | 454.9 | 4.1 |
Synthesis and Structural Optimization
Stepwise Synthesis Pathway
The synthesis involves a multi-step sequence:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with substituted benzoyl chlorides under basic conditions.
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Sulfanyl Group Introduction: Nucleophilic substitution at the triazole’s 5-position using 3-(trifluoromethyl)benzyl mercaptan.
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Amination: Reaction with liquid ammonia or ammonium acetate to install the 4-amino group.
Biological Activity and Mechanisms
Antifungal Efficacy
In vitro assays against Candida albicans and Aspergillus fumigatus demonstrated MIC values of 8–16 µg/mL, comparable to fluconazole. The trifluoromethyl group enhances target binding via hydrophobic interactions with fungal cytochrome P450 enzymes.
Table 2: Biological Activity Profile
| Assay | Target | Result (IC50/MIC) | Reference |
|---|---|---|---|
| Antifungal | C. albicans | 8 µg/mL | |
| Anticancer | MCF-7 cells | 12.3 µM | |
| COX-2 Inhibition | In vitro enzyme assay | 0.89 µM |
Structure-Activity Relationships (SAR)
Role of Substituents
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Methoxyphenyl Group: Electron-donating effects enhance solubility and π-stacking with aromatic residues in enzyme active sites.
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Trifluoromethylbenzyl Sulfanyl: The -CF3 group increases metabolic stability, while the sulfanyl bridge facilitates hydrogen bonding .
Analogues and Derivatives
Comparison with the 3-phenyl analogue (PubChem CID 1264950) revealed a 30% reduction in antifungal potency, underscoring the methoxy group’s importance . Derivatives with bulkier substituents at the 5-position showed diminished activity due to steric hindrance.
Applications in Medicinal Chemistry
Lead Compound Development
The compound’s balanced pharmacokinetic profile (t1/2 = 4.2 h in mice) supports its use as a lead structure for:
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Dual COX-2/5-LOX Inhibitors: Potent anti-inflammatory activity (COX-2 IC50 = 0.89 µM).
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Antimetastatic Agents: Inhibition of MMP-9 expression at 10 µM.
Patent Landscape
Patent WO2024150000A1 (filed March 2024) claims its use in combination therapies with checkpoint inhibitors for solid tumors.
Comparative Analysis with Triazole Analogues
Pharmacokinetic Advantages
Compared to first-generation triazoles:
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Enhanced CNS Penetration: LogP optimized for blood-brain barrier crossing.
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Reduced CYP3A4 Inhibition: Lower risk of drug-drug interactions than voriconazole.
Limitations and Challenges
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Synthetic Complexity: Multi-step synthesis limits large-scale production.
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Solubility Issues: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies.
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